Calcium methyloctadecylbenzenesulfonate

Description

Historical Evolution of Alkylbenzenesulfonate Chemistry in Industrial and Academic Contexts

The development of alkylbenzenesulfonate surfactants began in the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These early synthetic detergents offered superior performance in hard water compared to traditional soaps. wikipedia.org The production of BAS involved the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) tetramer, resulting in a mixture of highly branched structures. wikipedia.org

By the late 1940s, the use of BAS in household cleaning products had grown significantly. wikipedia.org However, environmental concerns arose in the 1960s due to the poor biodegradability of the highly branched alkyl chains, which led to persistent foam in wastewater systems. wikipedia.org This prompted a shift to linear alkylbenzene sulfonates (LAS), which are more readily biodegradable. wikipedia.orgscholarsresearchlibrary.com The transition from BAS to LAS marked a significant milestone in the development of environmentally friendlier detergents. scholarsresearchlibrary.com Since the 1960s, LAS has become the dominant precursor for biodegradable detergents, with global production reaching approximately 3.5 million tons in 2016. wikipedia.org

The general synthesis of linear alkylbenzene sulfonates involves the sulfonation of linear alkylbenzene. scholarsresearchlibrary.com Linear alkylbenzene is typically produced by the alkylation of benzene with long-chain mono-olefins using catalysts such as hydrogen fluoride (B91410) or aluminum chloride. researchgate.net The resulting linear alkylbenzene is then sulfonated using reagents like sulfuric acid or sulfur trioxide to produce linear alkylbenzene sulfonic acid (LABSA). researchgate.net Neutralization of LABSA with a suitable base, such as sodium hydroxide (B78521) or calcium oxide, yields the corresponding alkylbenzenesulfonate salt. scholarsresearchlibrary.comgoogle.comgoogle.com

Significance of Calcium Counter-ions in Modulating Sulfonate Surfactant Behavior

The presence of calcium counter-ions significantly influences the behavior of sulfonate surfactants in aqueous solutions. nih.gov Divalent cations like Ca²⁺ can interact strongly with the anionic sulfonate head-groups, leading to several important effects on the surfactant's properties and performance. acs.org

One of the most notable effects of calcium ions is the reduction of the critical micelle concentration (CMC) of the surfactant. nih.gov This is attributed to the neutralization of the charge on the micelle surface by the counter-ions, which reduces the electrostatic repulsion between the surfactant head-groups and allows for micelle formation at lower concentrations. nih.gov

However, the interaction with calcium ions can also lead to the precipitation of the surfactant, especially in hard water. nih.gov Calcium alkylbenzenesulfonates are generally less soluble than their sodium counterparts. nih.gov This precipitation can reduce the effective concentration of the surfactant in solution, thereby diminishing its cleaning efficiency. nih.gov The tolerance of a surfactant to calcium ions is a critical factor in its performance in hard water conditions. researchgate.netresearchgate.net

Molecular dynamics simulations have revealed that the preference of Ca²⁺ for linear alkylbenzene sulfonate (LAS) molecules is due to a strong, specific attraction to the sulfonate head-group that goes beyond simple electrostatic interaction. acs.org This interaction involves a significant reduction in the hydration shells of both the calcium cation and the sulfonate group, allowing for direct coupling and the formation of surface clusters. acs.org

Structural Specificity and Classification of Calcium Methyloctadecylbenzenesulfonate within Sulfonate Surfactant Chemistry

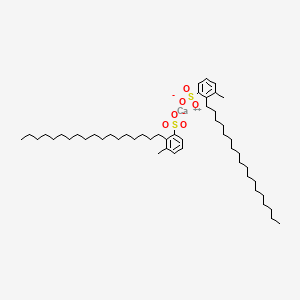

This compound is a specific type of alkylbenzenesulfonate surfactant. Its structure consists of a calcium cation (Ca²⁺) as the counter-ion and two methyloctadecylbenzenesulfonate anions. Each anion has the following structural features:

An octadecyl group: A long, hydrophobic alkyl chain with 18 carbon atoms.

A methyl group: A single carbon branch on the alkyl chain. The exact position of the methyl group can vary.

A benzene ring: An aromatic ring to which the alkyl chain is attached.

A sulfonate group (-SO₃⁻): A hydrophilic group attached to the benzene ring.

The general chemical structure can be represented as Ca(CH₃(CH₂)ₓCH(CH₃)(CH₂)ᵧC₆H₄SO₃)₂, where x + y = 15. The presence of the long octadecyl chain makes this surfactant highly hydrophobic, which is advantageous in certain applications such as lubricants and corrosion inhibitors. google.comrsc.org

Within the broader classification of sulfonate surfactants, this compound falls into the category of long-chain, branched alkylbenzenesulfonates. The table below provides a classification of alkylbenzenesulfonate surfactants.

| Classification | Description | Examples |

| Branched Alkylbenzene Sulfonates (BAS) | Surfactants with highly branched alkyl chains. Generally have poor biodegradability. | Tetrapropylene-based alkylbenzene sulfonates |

| Linear Alkylbenzene Sulfonates (LAS) | Surfactants with a linear alkyl chain. Readily biodegradable. | Sodium dodecylbenzenesulfonate |

| Long-Chain Alkylbenzene Sulfonates | Surfactants with alkyl chains typically longer than 14 carbon atoms. | This compound |

Current Research Frontiers and Knowledge Gaps Pertaining to this compound

Current research on long-chain calcium alkylbenzenesulfonates is focused on their application in areas beyond traditional detergents, such as in the formulation of lubricating oils and greases. rsc.org Overbased calcium sulfonates, which contain a colloidal core of calcium carbonate, are of particular interest for their ability to neutralize acids and provide enhanced detergency and rust inhibition in engine oils. google.comrsc.org

Research is also exploring the tribological properties of calcium sulfonate films, with studies indicating that they can form protective boundary films on metal surfaces, reducing friction and wear. rsc.org The structure of these films and the role of the calcium carbonate core are active areas of investigation. rsc.org

A significant knowledge gap exists regarding the specific properties and behavior of this compound. Much of the available literature focuses on the broader class of long-chain or branched-chain alkylbenzenesulfonates, and detailed physicochemical data for this specific compound is scarce. Further research is needed to characterize its unique properties, including its CMC, solubility in various solvents, and performance in specific applications.

Additionally, the influence of the methyl branch position on the octadecyl chain on the surfactant's properties is not well understood. The table below summarizes some of the key research areas and knowledge gaps.

| Research Area | Focus | Knowledge Gaps |

| Lubricant Additives | Use of overbased calcium sulfonates for detergency, acid neutralization, and anti-wear properties. | The precise mechanism of tribofilm formation and the influence of the alkyl chain structure on performance. |

| Corrosion Inhibition | Application as rust inhibitors in various formulations. | The relationship between molecular structure and the effectiveness of corrosion inhibition on different metal surfaces. |

| Physicochemical Properties | Fundamental properties such as CMC, solubility, and aggregation behavior. | Specific data for this compound is largely unavailable in public literature. |

| Environmental Fate | Biodegradability and potential environmental impact. | While LAS is well-studied, the environmental fate of specific long-chain branched structures like methyloctadecylbenzenesulfonate is less understood. |

Structure

2D Structure

Properties

CAS No. |

94248-25-6 |

|---|---|

Molecular Formula |

C50H86CaO6S2 |

Molecular Weight |

887.4 g/mol |

IUPAC Name |

calcium;3-methyl-2-octadecylbenzenesulfonate |

InChI |

InChI=1S/2C25H44O3S.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-23(2)20-19-22-25(24)29(26,27)28;/h2*19-20,22H,3-18,21H2,1-2H3,(H,26,27,28);/q;;+2/p-2 |

InChI Key |

PECYLSDFANSWOZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])C.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Calcium Methyloctadecylbenzenesulfonate

Alkylation and Sulfonation Strategies for Benzenesulfonate Precursors

The creation of the precursor, methyloctadecylbenzenesulfonic acid, involves two primary electrophilic aromatic substitution reactions: alkylation followed by sulfonation.

The foundational step in synthesizing the precursor is the attachment of the methyloctadecyl group to a benzene (B151609) ring. This is typically achieved through the Friedel-Crafts alkylation reaction. mt.com This classic reaction involves the alkylation of an aromatic ring using an alkyl halide or an alkene in the presence of a strong Lewis acid catalyst. nih.gov

In the traditional route for a related compound, octadecylbenzene, an octadecyl-containing substrate (like 1-octadecene (B91540) or an 1-octadecyl halide) reacts with benzene. google.com The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comnih.gov The mechanism proceeds through the formation of a carbocation or a carbocation-Lewis acid complex, which then acts as the electrophile and attacks the benzene ring. mt.com

Reaction Scheme: Friedel-Crafts Alkylation of Benzene C₆H₆ + R-X + AlCl₃ → C₆H₅-R + HX + AlCl₃ (Where R-X is the alkyl halide)

A significant challenge in traditional Friedel-Crafts alkylation is the potential for carbocation rearrangement, which can lead to a mixture of isomers. libretexts.org Additionally, the product, an alkylbenzene, is more reactive than the starting benzene, which can result in polyalkylation, where more than one alkyl group attaches to the ring. libretexts.org The synthesis of methyloctadecylbenzene specifically requires the use of a methyl-branched C18 alkylating agent from the outset, as direct methylation of the final structure is not a common or efficient pathway.

Advancements in this field have focused on overcoming the limitations of traditional catalysts. Modern approaches aim to replace hazardous and moisture-sensitive catalysts like AlCl₃ with more environmentally benign and reusable options. These include solid acid catalysts such as zeolites and acid-activated clays (B1170129), which can offer improved selectivity and easier separation from the reaction products. beyondbenign.org

Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, well-established | Stoichiometric quantities often needed, moisture sensitive, difficult to recycle, can cause rearrangements |

| Solid Acid Catalysts | Zeolites, Montmorillonite Clay | Reusable, environmentally friendlier, can offer shape selectivity, reduced waste | May require higher temperatures, potential for lower activity compared to traditional catalysts |

Following alkylation, the methyloctadecylbenzene intermediate is sulfonated to introduce the sulfonic acid (-SO₃H) group onto the aromatic ring. This is another example of an electrophilic aromatic substitution reaction. chemistrysteps.com The most common sulfonating agent is fuming sulfuric acid, also known as oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). chemistrysteps.comlibretexts.org Sulfur trioxide is a potent electrophile that readily attacks the electron-rich benzene ring. docbrown.info

The reaction is typically performed by gradually adding the alkylated aryl compound to the sulfonating agent while controlling the temperature to prevent side reactions. google.com After the reaction is complete, the mixture is often treated with water to separate the desired sulfonic acid derivative. google.com

Optimization of the sulfonation process is critical to maximize the yield and purity of the sulfonic acid. Key parameters that must be controlled include:

Reaction Temperature: Higher temperatures can increase the rate of reaction but also promote the formation of undesirable byproducts, such as sulfones. alfa-chemistry.com

Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but excessively long times can also lead to side product formation. alfa-chemistry.com

Concentration of Sulfonating Agent: The strength of the oleum (its SO₃ content) is a crucial factor; a higher concentration of SO₃ increases the reaction rate. docbrown.info

A primary side reaction is the formation of sulfones, where two aryl groups become linked by a sulfonyl (-SO₂-) bridge. alfa-chemistry.com Careful control of reaction conditions helps to minimize the occurrence of this and other side reactions like polysulfonation. alfa-chemistry.com

Table 2: Common Sulfonating Agents and Conditions

| Sulfonating Agent | Chemical Formula | Typical Conditions | Notes |

| Fuming Sulfuric Acid (Oleum) | H₂SO₄ · xSO₃ | Heating benzene under reflux at 40°C. libretexts.org | Highly efficient due to the high concentration of the SO₃ electrophile. docbrown.info |

| Concentrated Sulfuric Acid | H₂SO₄ | Heating benzene under reflux for several hours. libretexts.org | Less reactive than oleum; requires more stringent conditions. |

| Chlorosulfonic Acid | ClSO₃H | Can be performed at room temperature. alfa-chemistry.com | Reaction is fast and high-yielding but produces corrosive hydrogen chloride gas. alfa-chemistry.com |

Methylation of the Alkyl Chain or Benzene Ring in Octadecylbenzenesulfonates

The specific nomenclature "methyloctadecyl" indicates the presence of a methyl group in addition to the eighteen-carbon chain. In industrial synthesis, it is highly improbable that this methyl group is added in a separate step after the formation of octadecylbenzene or its sulfonate. Direct methylation of a long alkyl chain or a deactivated sulfonated ring is synthetically complex and inefficient.

The most practical and widely used methodology is to incorporate the methyl group into the hydrocarbon precursor before the alkylation step. This involves using a methyl-branched isomer of an octadecyl halide or, more commonly, a C19 olefin (a methyl-octadecene) as the alkylating agent in the Friedel-Crafts reaction. The resulting "methyloctadecylbenzene" is then carried forward into the sulfonation and neutralization stages. This approach allows for precise control over the molecular structure from the beginning of the synthetic sequence, ensuring the methyl group is correctly positioned.

Formation of Calcium Salt from Corresponding Sulfonic Acids

The final stage of the synthesis is the conversion of the methyloctadecylbenzenesulfonic acid into its corresponding calcium salt. This is an acid-base neutralization reaction.

The formation of the calcium salt is achieved by reacting the sulfonic acid with a suitable calcium-containing base. The resulting calcium sulfonate has low solubility in certain media, allowing it to be isolated via precipitation.

Several methods can be employed:

Direct Neutralization: The sulfonic acid can be directly reacted with a slurry of calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃) in a solvent like methanol (B129727) or a hydrocarbon base oil. google.comresearchgate.net The reaction with calcium carbonate produces carbon dioxide as a byproduct. google.com The resulting calcium sulfonate can then be isolated by filtering off any unreacted solids and removing the solvent. google.com

Double-Decomposition (Metathesis): A common industrial method involves a two-step process. First, the sulfonic acid is neutralized with an aqueous solution of sodium hydroxide (NaOH) to form the highly water-soluble sodium methyloctadecylbenzenesulfonate. Subsequently, a solution of a soluble calcium salt, typically calcium chloride (CaCl₂), is added. google.com This causes the less soluble calcium sulfonate to precipitate out of the solution due to a double-decomposition reaction. google.com

Reaction Scheme: Double-Decomposition 2 R-SO₃Na (aq) + CaCl₂ (aq) → (R-SO₃)₂Ca (s)↓ + 2 NaCl (aq)

Following precipitation, the crude product is typically purified. This involves washing the precipitate with water to remove residual inorganic salts (like sodium chloride) and then drying, often through distillation under reduced pressure to remove water and any remaining solvents. google.com

Precise stoichiometric control is paramount to ensure the formation of a pure, neutral calcium sulfonate. Since the sulfonic acid (R-SO₃H) is monoprotic and the calcium ion (Ca²⁺) has a +2 charge, the reaction requires two moles of the sulfonic acid for every one mole of calcium hydroxide to achieve complete neutralization.

Reaction Scheme: Neutralization 2 R-SO₃H + Ca(OH)₂ → (R-SO₃)₂Ca + 2 H₂O

Deviations from this 2:1 molar ratio can lead to impurities. An insufficient amount of the calcium base will result in a product contaminated with unreacted free sulfonic acid. google.com Conversely, using a significant excess of the calcium base is a deliberate strategy in the lubricant industry to produce "overbased" calcium sulfonates. google.comepo.org These overbased products contain a colloidal dispersion of amorphous calcium carbonate within the sulfonate matrix and are valued for their ability to neutralize acids in engine oils. epo.orggoogle.com

Therefore, to produce the specific chemical compound calcium methyloctadecylbenzenesulfonate in its neutral form, careful control over the quantities of reactants is essential to avoid both residual acidity and the formation of an overbased complex. Purity is further ensured by thorough washing and drying of the final precipitated salt. google.com

Purification and Isolation Methodologies for High-Purity this compound

The purification and isolation of high-purity this compound are critical steps to ensure its suitability for various applications. The methodologies employed are largely influenced by the synthetic route and the nature of the impurities present. Common impurities can include unreacted starting materials, by-products from side reactions, and inorganic salts.

A general approach to purification involves a multi-step process that often begins with the removal of solid impurities. This is typically achieved through filtration or centrifugation. For instance, in the synthesis of calcium dodecylbenzene (B1670861) sulfonate, a plate-and-frame filter is often used to remove waste residues. google.com An improved method involves a sedimentation step where the reaction liquid is allowed to stand for 10-15 hours, followed by separation of the upper layer for concentration. google.com

Subsequent purification steps may involve solvent extraction to remove organic-soluble impurities. The choice of solvent is crucial to ensure high recovery of the desired product while effectively removing contaminants. Concentration of the filtrate or the purified solution is then carried out, often under reduced pressure, to evaporate the solvent and any residual water, yielding the final product. google.comgoogle.com

For achieving high purity, chromatographic techniques can be employed. While not commonly detailed for bulk production of similar surfactants, methods like nonaqueous capillary zone electrophoresis have been used for the separation and determination of homologues of linear alkylbenzenesulfonates, indicating the potential for high-resolution separation. nih.gov Recrystallization from a suitable solvent system is another effective method for obtaining a high-purity crystalline product. google.com

The table below summarizes common purification techniques applicable to long-chain alkylbenzenesulfonates.

| Purification Technique | Description | Typical Application |

| Filtration | Separation of solid impurities from a liquid or gaseous fluid using a filter medium that permits the fluid to pass through but not the solid particles. | Removal of unreacted calcium hydroxide/carbonate and other solid waste residues. google.comgoogle.com |

| Sedimentation | Process of allowing solid particles in suspension in a liquid to settle out of the suspension under the effect of gravity. | Separation of the bulk product solution from solid residues. google.com |

| Solvent Extraction | A method to separate compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent. | Removal of organic-soluble impurities from the aqueous product mixture. |

| Concentration/Evaporation | Removal of a solvent from a solution to increase the concentration of the solute. Often performed under reduced pressure to lower the boiling point of the solvent. | Isolation of the final product from the purification solvent. google.comgoogle.com |

| Recrystallization | A technique used to purify chemicals. By dissolving both impurities and a compound in an appropriate solvent, either the desired compound or the impurities can be removed from the solution, leaving the other behind. | To obtain a high-purity, crystalline form of the final product. google.com |

| Chromatography | A laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. | High-resolution separation of homologues and isomers for analytical or small-scale purification purposes. nih.gov |

Design and Synthesis of Structurally Modified Analogues and Homologs for Comparative Studies

The design and synthesis of structurally modified analogues and homologs of this compound are crucial for conducting comparative studies to understand structure-property relationships. These studies are vital for optimizing the performance of the surfactant in specific applications, such as detergency, emulsification, and lubrication. Modifications typically focus on the alkyl chain and the position of the phenyl group.

Modification of the Alkyl Chain:

The length and branching of the alkyl chain significantly influence the physicochemical properties of alkylbenzenesulfonates. Increasing the alkyl chain length generally enhances the hydrophobicity of the surfactant. nih.gov The synthesis of a series of homologs with varying alkyl chain lengths (e.g., from C10 to C18) would allow for a systematic investigation of properties such as critical micelle concentration (CMC), surface tension reduction, and detergency. The synthesis of these homologs would follow the same general synthetic route as for the parent compound, starting with the corresponding long-chain alpha-olefin. google.com

Modification of the Phenyl Group Position:

The position of the phenyl group on the alkyl chain also affects the surfactant's properties. For linear alkylbenzenesulfonates, isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyl isomer) have different properties compared to those with the phenyl group located more centrally. wikipedia.org The synthesis of specific phenyl positional isomers can be challenging and often results in a mixture. However, catalytic methods can be employed to influence the isomer distribution. google.com Comparative studies of these isomers can provide insights into their packing at interfaces and their interaction with other molecules.

The table below outlines potential structural modifications and their expected impact on the properties of this compound.

| Structural Modification | Synthetic Approach | Expected Impact on Properties | Rationale for Comparative Study |

| Varying Alkyl Chain Length (Homologs) | Friedel-Crafts alkylation of benzene with a series of alpha-olefins of different chain lengths, followed by sulfonation and neutralization with a calcium source. google.com | Longer chains increase hydrophobicity and can lower the CMC. May affect solubility and biodegradability. nih.gov | To optimize performance in applications requiring specific hydrophilic-lipophilic balance (HLB). |

| Varying Phenyl Group Position (Isomers) | Use of different catalysts or reaction conditions during Friedel-Crafts alkylation to influence the position of phenyl attachment to the alkyl chain. google.com | Affects the Krafft point, foaming properties, and water hardness tolerance. wikipedia.org | To enhance performance in specific formulations, such as low-foaming detergents or hard water-tolerant cleaners. |

| Introduction of Branching in the Alkyl Chain | Use of branched olefins in the initial alkylation step. | Increased branching generally lowers the biodegradability and can affect the packing of surfactant molecules at interfaces. wikipedia.org | To study the effect of molecular geometry on surface activity and environmental fate. |

By systematically synthesizing and characterizing these analogues and homologs, a comprehensive understanding of the structure-activity relationships for this class of surfactants can be developed, leading to the design of more effective and environmentally benign products.

Interfacial and Colloidal Chemistry of Calcium Methyloctadecylbenzenesulfonate

Self-Assembly and Aggregate Formation in Aqueous and Non-Aqueous Media

Effects of Temperature, Electrolyte Concentration, and pH on Aggregation Properties

The aggregation of Calcium Methyloctadecylbenzenesulfonate in aqueous solutions, leading to the formation of micelles and other supramolecular structures, is critically influenced by environmental factors such as temperature, the concentration of electrolytes, and the pH of the medium.

Temperature: The effect of temperature on the micellization of ionic surfactants is complex, often exhibiting a U-shaped behavior for the critical micelle concentration (CMC). Initially, an increase in temperature typically leads to a decrease in the CMC. This is attributed to the disruption of the structured water molecules surrounding the hydrophobic alkyl chains, which is an entropically favorable process that promotes the aggregation of surfactant molecules to minimize their contact with water. However, beyond a certain temperature, the CMC begins to increase. This is due to the increased kinetic energy of the surfactant molecules, which can lead to the disaggregation of micelles. While specific data for this compound is unavailable, sulfonated surfactants are generally known for their high-temperature tolerance, maintaining their performance at temperatures up to 200°C. nih.gov

Electrolyte Concentration: The presence of electrolytes, particularly divalent cations like Ca²⁺, has a pronounced effect on the aggregation of anionic surfactants like alkylbenzene sulfonates. The addition of calcium ions to a solution of an alkylbenzene sulfonate leads to a significant decrease in the CMC. nih.gov This occurs because the calcium ions effectively shield the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules. This reduction in repulsion allows the surfactant molecules to aggregate more easily at lower concentrations.

Studies on sodium linear alkylbenzene sulfonate (NaLAS) in the presence of calcium chloride (CaCl₂) have demonstrated this effect. As the concentration of Ca²⁺ ions increases, the CMC of the NaLAS solution decreases. nih.govresearchgate.net However, there is a limit to the amount of electrolyte that can be added. At a certain concentration, the solubility of the calcium alkylbenzene sulfonate is exceeded, leading to precipitation of the surfactant. nih.gov For instance, in one study, the maximum salt tolerance for NaLAS in the presence of Ca²⁺ was found to be 0.1 g L⁻¹, above which precipitation of sparingly soluble Ca(LAS)₂·2H₂O occurred. nih.gov

Table 1: Effect of Electrolyte (Ca²⁺) Concentration on the Critical Micelle Concentration (CMC) of a Linear Alkylbenzene Sulfonate

| Ca²⁺ Concentration (g L⁻¹) | CMC (mg L⁻¹) |

| 0 | 668 |

| 0.01 | ~500 |

| 0.05 | ~300 |

| 0.10 | ~200 |

Note: Data is illustrative and based on trends observed for sodium linear alkylbenzene sulfonates in the presence of CaCl₂. nih.gov

pH: The pH of the aqueous solution can also influence the aggregation properties of alkylbenzene sulfonates, although this effect is generally less pronounced than that of electrolytes for strong acid sulfonates. The sulfonate group is the salt of a strong acid, meaning it remains ionized (negatively charged) over a wide pH range. Therefore, significant changes in pH are required to affect the charge of the headgroup. However, at very low pH values (highly acidic conditions), the sulfonate group could potentially become protonated, reducing its negative charge and thereby lowering the electrostatic repulsion between headgroups, which would favor aggregation. Conversely, at very high pH values, the ionic strength of the solution may be altered, which could indirectly affect aggregation. Studies on the adsorption of linear alkylbenzene sulfonates onto surfaces have shown that lower pH can lead to increased adsorption, which is related to the interactions between the surfactant and the surface charges. google.com

Formation and Characteristics of Liquid Crystalline Phases

At concentrations significantly above the critical micelle concentration, surfactants can self-assemble into more ordered, anisotropic structures known as liquid crystalline phases. The formation and type of these phases are dependent on factors such as surfactant concentration, temperature, and the presence of electrolytes.

For linear alkylbenzene sulfonates, the formation of lamellar liquid crystalline phases has been observed. researchgate.net A lamellar phase (Lα) consists of surfactant bilayers separated by layers of the solvent (water). These bilayers are arranged in parallel sheets, and while they have long-range orientational order, they can slide past one another, giving the phase its liquid-like properties in two dimensions and solid-like properties in the third.

In systems containing a commercial linear alkylbenzene sulfonate and water, a broad two-phase region consisting of a micellar solution and a lamellar phase has been identified. researchgate.net The presence of different isomers within the commercial surfactant mixture can lead to complex phase behavior, including the coexistence of several concentrated lamellar phases. researchgate.net The interaction between the sulfonate headgroups and the calcium counterions in this compound would likely play a significant role in the packing of the surfactant molecules and the stability of any resulting liquid crystalline phases. The divalent nature of the calcium ion can bridge two sulfonate headgroups, potentially leading to a more compact and ordered structure compared to systems with monovalent counterions.

Emulsion and Dispersion Science Applications

Calcium alkylbenzene sulfonates are effective emulsifying agents, particularly for creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. researchgate.netresearchgate.netresearchgate.net

Mechanism of Emulsion Formation and Stabilization (e.g., Oil-in-Water, Water-in-Oil)

The primary mechanism by which this compound stabilizes emulsions is through its adsorption at the oil-water interface. The surfactant molecule has a dual nature: the long, hydrophobic methyloctadecylbenzene tail has a strong affinity for the oil phase, while the polar sulfonate head group is hydrophilic and prefers the water phase.

When oil and water are mixed in the presence of this surfactant, the surfactant molecules orient themselves at the interface, with their hydrophobic tails penetrating the oil droplets and their hydrophilic heads extending into the continuous water phase (for an O/W emulsion) or vice versa for a W/O emulsion. This adsorption reduces the interfacial tension between the oil and water, making it easier to break up the dispersed phase into smaller droplets during emulsification.

Stabilization is achieved through two main mechanisms:

Electrostatic Repulsion: The sulfonate head groups are negatively charged. In an O/W emulsion, the surfaces of the oil droplets become covered with these negative charges, leading to electrostatic repulsion between the droplets. This repulsion prevents the droplets from approaching each other closely and coalescing.

Steric Hindrance: The adsorbed layer of surfactant molecules creates a physical barrier around the droplets, which also hinders their close approach and coalescence.

The effectiveness of an emulsifier is highly dependent on the properties of the interfacial film it forms at the oil-water interface. For this compound, the divalent calcium ions can interact with two sulfonate headgroups, potentially leading to a more condensed and rigid interfacial film compared to monovalent counterion systems. This can enhance emulsion stability. The viscoelastic properties of this film are crucial for resisting deformations that can lead to droplet coalescence. A film that is too rigid may be brittle and fracture, while a film that is too fluid may not provide a sufficient barrier. The interfacial rheology, which describes the response of the interfacial film to deformation, is therefore a key factor in emulsion stability. researchgate.net

The droplet size distribution is a critical parameter for the long-term stability of an emulsion. Emulsions with a narrow droplet size distribution, where all the droplets are of a similar size, tend to be more stable than those with a wide distribution (polydisperse systems). Smaller droplet sizes generally lead to more stable emulsions due to reduced gravitational separation (creaming or sedimentation) as described by Stokes' law. However, very small droplets can be more susceptible to destabilization through Ostwald ripening. The size of the droplets is influenced by the emulsification process (e.g., energy input) and the concentration and efficiency of the emulsifier. researchgate.netrsc.org

Table 2: General Relationship Between Droplet Size and Emulsion Stability

| Droplet Size | Gravitational Separation | Susceptibility to Ostwald Ripening | Overall Stability (General Trend) |

| Large | High | Low | Low |

| Small | Low | High | High (if Ostwald ripening is controlled) |

| Monodisperse | Uniform | Lower rate | High |

| Polydisperse | Differential | Higher rate | Low |

Emulsions are thermodynamically unstable systems and will eventually break down through various destabilization mechanisms.

Flocculation: This is the process where individual droplets aggregate to form larger clusters without losing their individual identities. Flocculation is often a precursor to coalescence and is driven by attractive forces between the droplets. The electrostatic repulsion provided by the ionized sulfonate headgroups of this compound is a primary factor in preventing flocculation. researchgate.net

Coalescence: This is an irreversible process where flocculated droplets merge to form a larger, single droplet. This leads to a decrease in the total number of droplets and an increase in the average droplet size, eventually resulting in complete phase separation. The stability against coalescence is largely determined by the strength and integrity of the interfacial film formed by the surfactant. rsc.org

Ostwald Ripening: This phenomenon is particularly relevant in emulsions with a broad droplet size distribution. It involves the diffusion of dispersed phase molecules from smaller droplets (which have a higher Laplace pressure and thus higher solubility) through the continuous phase to larger droplets. This leads to the growth of larger droplets at the expense of the smaller ones, which eventually disappear. The rate of Ostwald ripening is dependent on the solubility of the dispersed phase in the continuous phase. For oil-in-water emulsions stabilized by anionic surfactants like alkylbenzene sulfonates, the primary mechanism of mass transport in Ostwald ripening is the molecular diffusion of the oil through the aqueous phase. nih.govresearchgate.net

Dispersion of Solid Particulates and Colloidal Stability in Dispersions

No research findings or data tables detailing the effectiveness of this compound as a dispersing agent for solid particulates were identified. Information regarding its ability to influence the stability of colloidal dispersions, including mechanisms of stabilization (e.g., steric or electrostatic), is not available in the public domain.

Phase Behavior and Microemulsion Formation

There is no available scientific literature that describes the phase behavior of this compound in aqueous or non-aqueous systems. Consequently, information on its capacity to form microemulsions, including the conditions required for their formation and the types of microstructures that may be produced, could not be found.

Rheological Properties of this compound Solutions and Formulations

Viscosity and Flow Behavior of Micellar Solutions and Emulsions

No data exists in the public record concerning the rheological properties of solutions or formulations containing this compound. This includes a lack of information on the viscosity of its micellar solutions or emulsions and how these systems behave under shear stress.

Viscoelastic Properties of Interfacial Films

The viscoelastic properties of interfacial films formed by this compound have not been documented in any accessible scientific reports. Therefore, there is no information on the elasticity (storage modulus, G') or viscosity (loss modulus, G'') of films it might form at liquid-liquid or liquid-air interfaces.

General Context on Related Compounds

While no information is available for the specific compound , it belongs to the broader class of alkylbenzene sulfonates . This family of surfactants is widely used in various industrial and consumer applications. Generally, alkylbenzene sulfonates are known for their surface-active properties, which allow them to function as detergents, emulsifiers, and dispersing agents. Their performance is influenced by the structure of the alkyl chain (linear or branched), the position of the benzene (B151609) ring, and the nature of the cation (e.g., sodium, calcium).

Linear alkylbenzene sulfonates (LAS) are known for their excellent detergency and biodegradability. Branched alkylbenzene sulfonates, while also effective surfactants, are less readily biodegradable. The calcium salts of some alkylbenzene sulfonates are used as components in lubricating oil additives, where they can act as detergents and rust inhibitors. However, without specific studies on this compound, it is impossible to infer its specific properties or behaviors in the contexts outlined in the requested article.

The absence of any specific data for "this compound" in publicly accessible scientific and technical literature prevents the creation of a detailed and accurate article on its interfacial and colloidal chemistry and rheological properties. The information that is available for the broader class of alkylbenzene sulfonates is too general to be applied to this specific, uncharacterized compound.

Analytical Characterization Techniques for Calcium Methyloctadecylbenzenesulfonate

Spectroscopic Methods for Structural Confirmation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For a typical linear alkylbenzene sulfonate, the ¹H NMR spectrum, often recorded in solvents like D₂O or dimethyl sulfoxide, reveals distinct signals corresponding to different parts of the molecule. acs.orgresearchgate.net Protons on the aromatic ring typically appear as multiplets in the downfield region. acs.org The protons of the long alkyl chain produce a large, complex signal in the aliphatic region, while the terminal methyl group protons appear as a characteristic triplet further upfield. acs.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The aromatic carbons resonate in the downfield region (120-150 ppm), while the numerous carbons of the methyloctadecyl chain appear in the upfield aliphatic region (10-40 ppm). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the alkyl chain.

| Nucleus | Molecular Moiety | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (ortho to -SO₃⁻) | ~7.8 | Downfield shift due to the electron-withdrawing sulfonate group. acs.org |

| Aromatic Protons (meta to -SO₃⁻) | ~7.3 | Slightly upfield compared to ortho protons. acs.org | |

| Alkyl Chain Protons (-CH₂-) | ~1.2 - 1.6 | Large, overlapping signal representing the bulk of the alkyl chain. | |

| Terminal Methyl Proton (-CH₃) | ~0.8 - 0.9 | Typically a triplet, shifted upfield. acs.org | |

| ¹³C | Aromatic Carbons | ~120 - 150 | Includes both protonated and quaternary carbons. |

| Alkyl Chain Carbons (-CH₂-, -CH-) | ~20 - 40 | Specific shifts depend on the position relative to the benzene (B151609) ring. | |

| Terminal Methyl Carbon (-CH₃) | ~14 | Most upfield signal in the aliphatic region. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of an alkylbenzene sulfonate salt displays several key absorption bands that confirm its identity. nih.gov The presence of the calcium cation (Ca²⁺) has been shown to have minimal effect on most peak positions compared to the sodium salt (NaLAS), with the most significant shifts occurring in the –S=O stretching bands, confirming this moiety as the metal-ion coordination site. nih.gov

Raman Spectroscopy is a complementary light-scattering technique. crimsonpublishers.com A transition is Raman active if the polarizability of the molecule changes during the vibration. crimsonpublishers.com This technique is particularly sensitive to non-polar, symmetric bonds and is well-suited for studying surfactant molecules in aqueous solutions, as the Raman scattering of water is weak. acs.org For Calcium Methyloctadecylbenzenesulfonate, strong Raman signals are expected for the symmetric stretching of the sulfonate group and the "breathing" modes of the aromatic ring. Skeletal stretching of the alkyl chain also gives rise to characteristic bands. crimsonpublishers.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2956, 2870 | Asymmetric & Symmetric C-H Stretch | Methyl (-CH₃) |

| 2924, 2854 | Asymmetric & Symmetric C-H Stretch | Methylene (-CH₂-) |

| 1601, 1496 | C=C Stretch | Aromatic Ring |

| 1461 | C-H Scissoring | Methylene (-CH₂-) |

| ~1180 - 1190 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~1040 - 1050 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| 1129, 1012 | In-plane C-H Bending | Aromatic Ring |

| 831 | Out-of-plane C-H Bending | Aromatic Ring (para-substituted) |

| 688 | -SO₃ Bending | Sulfonate (-SO₃⁻) |

Data adapted from reference nih.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds containing chromophores, such as the benzene ring in this compound. The absorption is a result of π-π* electronic transitions within the aromatic ring. shimadzu.com The spectrum for alkylbenzene sulfonates typically shows a strong absorption maximum around 224 nm and a weaker, broader band with fine structure around 260-270 nm. aocs.orgnist.gov The intensity of the absorption is directly proportional to the concentration of the compound, allowing for quantification using the Beer-Lambert law.

| Absorption Maximum (λmax) | Region | Attribution |

|---|---|---|

| ~224 nm | Ultraviolet (UV) | Primary π-π* transition of the benzene ring. aocs.org |

| ~260 - 270 nm | Ultraviolet (UV) | Secondary (benzenoid) band, often showing vibrational fine structure. |

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a molecule. It works by ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio. For anionic surfactants like this one, negative-ion electrospray ionization (ESI) is commonly used.

In the negative-ion mode, the analysis will detect the methyloctadecylbenzenesulfonate anion. The expected m/z for the [M-H]⁻ ion of the corresponding sulfonic acid would be calculated based on its chemical formula. For an octadecyl (C₁₈) chain with an additional methyl group (total C₁₉ alkyl chain), the anion (C₂₅H₄₅SO₃⁻) would have a monoisotopic mass of approximately 425.31 g/mol .

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected parent ion. Upon collision-induced dissociation, linear alkylbenzene sulfonates characteristically produce a prominent product ion at m/z 183. acs.orgresearchgate.netnih.govshimadzu.com This fragment corresponds to an ethylene-substituted benzenesulfonate ion, which can further fragment to an ion at m/z 119 by losing sulfur dioxide. acs.orgresearchgate.net This predictable fragmentation pattern is highly specific and useful for confirming the identity of the compound in complex mixtures.

Chromatographic Separations for Purity and Component Analysis

Chromatography is used to separate the components of a mixture, allowing for the assessment of purity and the quantification of individual compounds.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing commercial alkylbenzene sulfonates, which are often complex mixtures of homologs (different alkyl chain lengths) and isomers (different phenyl attachment points). scielo.br A reversed-phase HPLC method is typically employed, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is more polar. scielo.brshodex.com

The separation is achieved based on the differential partitioning of the analytes between the two phases, with longer alkyl chains generally having longer retention times. A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile), is often used to achieve better separation of all components. scielo.br The addition of a salt, such as sodium perchlorate or ammonium acetate, to the mobile phase is often necessary to achieve adequate retention and peak shape. scielo.brnih.gov

UV detection is the most common mode, set at the absorption maximum of the benzene ring (~224 nm). aocs.org For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which combines the separation power of HPLC with the definitive identification capabilities of MS. nih.govshimadzu.com

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C8 or C18 | scielo.br |

| Mobile Phase | Methanol/Water or Acetonitrile/Water, often with a salt modifier (e.g., sodium perchlorate, ammonium acetate) | scielo.brnih.gov |

| Elution Mode | Gradient or Isocratic | scielo.br |

| Detection | UV at ~224 nm or Mass Spectrometry (MS) | aocs.orgnih.gov |

| Column Temperature | Ambient or slightly elevated (e.g., 35-40 °C) | shimadzu.comscielo.br |

Gas Chromatography (GC) for Volatile Components or Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of ionic compounds like this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is typically required to convert the sulfonate into a more volatile and thermally stable ester derivative.

The analytical process involves the esterification of the sulfonate group, for instance, through reaction with a suitable reagent to form a methyl or ethyl ester. These esters are significantly more volatile and can be readily analyzed by GC. The separation is achieved on a chromatographic column, and the components are detected as they elute, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The retention time of the derivative provides qualitative information, while the peak area allows for quantification.

This method is particularly useful for identifying and quantifying the distribution of different alkyl chain isomers and homologues that may be present in the technical-grade product.

Table 1: Representative GC analysis parameters for the derivatized analysis of Alkylbenzene Sulfonates

| Parameter | Value |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometry (MS) |

| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane |

Surface and Interfacial Analytical Methods

The performance of this compound as a surfactant is dictated by its behavior at surfaces and interfaces.

Tensiometry for Surface and Interfacial Tension Measurements

Tensiometry is a key technique used to measure the surface tension of liquids and the interfacial tension between two immiscible liquids. For this compound, a solution of the surfactant is prepared in a suitable solvent, typically water, and its surface tension is measured. The presence of the surfactant molecules at the air-water interface disrupts the cohesive energy of the water molecules, thereby reducing the surface tension.

The critical micelle concentration (CMC), a fundamental property of surfactants, can be determined by measuring the surface tension of solutions with varying surfactant concentrations. The CMC is the concentration at which micelles begin to form, and it corresponds to the point where the surface tension of the solution reaches a plateau. The addition of calcium ions to solutions of alkylbenzene sulfonates has been shown to significantly decrease the surface tension and the CMC. nih.govu-szeged.hu

Table 2: Illustrative Surface Tension Data for an Alkylbenzene Sulfonate Solution in the Presence of Calcium Ions

| Concentration of Alkylbenzene Sulfonate (g/L) | Surface Tension (mN/m) |

|---|---|

| 0.01 | 65.2 |

| 0.05 | 58.7 |

| 0.10 | 52.1 |

| 0.50 | 40.3 |

| 1.00 | 35.5 |

| 2.00 | 35.4 |

Contact Angle Measurements for Wettability Assessment

Contact angle measurements are used to quantify the wettability of a solid surface by a liquid. This is a crucial parameter for applications where the modification of surface properties is desired, such as in detergency and enhanced oil recovery. The contact angle is the angle at which the liquid-vapor interface meets the solid-liquid interface.

To assess the wettability modification by this compound, a droplet of an aqueous solution of the surfactant is placed on a solid substrate (e.g., calcite, a model for carbonate reservoirs), and the contact angle is measured using a goniometer. A smaller contact angle indicates greater wetting of the surface by the solution. Studies on similar alkylbenzene sulfonates have shown their ability to alter the wettability of surfaces like calcite. nih.govnih.gov

Table 3: Representative Contact Angle Measurements on a Calcite Surface

| Treatment | Contact Angle (°) |

|---|---|

| Deionized Water | 75° |

| 0.1% this compound Solution | 42° |

| 0.5% this compound Solution | 28° |

Elemental Analysis for Calcium and Sulfur Content Determination

Determining the precise elemental composition of this compound is essential for confirming its identity, purity, and stoichiometry.

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma – Optical Emission Spectroscopy (ICP-OES) is a robust and widely used technique for the determination of the elemental composition of a sample. For the analysis of this compound, the sample must first be digested, typically using a microwave-assisted acid digestion, to break down the organic matrix and bring the elements into an aqueous solution.

The resulting solution is then introduced into an argon plasma, which excites the atoms of calcium and sulfur to higher energy levels. As they relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

Table 4: Typical ICP-OES Parameters for Calcium and Sulfur Analysis

| Element | Wavelength (nm) |

|---|---|

| Calcium (Ca) | 317.933 |

| Sulfur (S) | 180.731 |

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting elements at trace and ultra-trace levels. americanpharmaceuticalreview.comgoogle.com While ICP-OES is suitable for determining the major elemental components (calcium and sulfur), ICP-MS is invaluable for quantifying trace metallic impurities that may be present in the this compound product.

Similar to ICP-OES, the sample is first digested. The resulting solution is then introduced into the plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for each mass-to-charge ratio, allowing for the determination of the concentration of each element. The high sensitivity of ICP-MS makes it ideal for quality control and for ensuring the product meets stringent purity requirements. slideshare.net

Table 5: Comparison of ICP-OES and ICP-MS for Elemental Analysis

| Feature | ICP-OES | ICP-MS |

|---|---|---|

| Detection Limits | Parts per million (ppm) | Parts per billion (ppb) to parts per trillion (ppt) |

| Primary Application | Major and minor element analysis | Trace and ultra-trace element analysis, isotopic analysis |

| Interferences | Spectral interferences (overlapping emission lines) | Isobaric interferences (isotopes of different elements with the same mass) |

| Cost | Lower | Higher |

Morphological and Particle Size Characterization of Aggregates and Dispersions

The characterization of aggregates and dispersions of calcium alkylbenzene sulfonates, such as this compound, is crucial for understanding their behavior in various applications. Techniques like Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) provide valuable insights into the particle size distribution and morphology of these systems. Due to a lack of specific data for this compound, the following sections will discuss the characterization of closely related long-chain calcium alkylbenzene sulfonates as analogous systems.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of submicron particles in a liquid medium. usp.org The method is based on the principle of Brownian motion, where the fluctuations in the intensity of scattered light from moving particles are analyzed to determine their diffusion coefficients and, subsequently, their hydrodynamic diameters. usp.orgswabianinstruments.com For anionic surfactants like alkylbenzene sulfonates, DLS is instrumental in studying micelle formation and aggregation in the presence of cations such as Ca²⁺. nih.gov

In studies of sodium linear alkylbenzene sulfonate (NaLAS) in the presence of calcium chloride (CaCl₂), DLS measurements have revealed significant changes in aggregate size. nih.gov The addition of Ca²⁺ ions to NaLAS solutions leads to a notable decrease in the critical micelle concentration (CMC) due to the reduction of repulsive forces between the negatively charged head-groups of the surfactant molecules. researchgate.net This interaction promotes the formation of larger aggregates.

Research has shown that in the presence of CaCl₂, NaLAS samples can become opaque at low surfactant concentrations, with particle diameters exceeding approximately 200 nm. mdpi.comu-szeged.hu This indicates a high degree of aggregation, signaling the onset of precipitation. mdpi.comu-szeged.hu DLS measurements have quantified the volume-averaged particle diameter as a function of NaLAS concentration in the presence of CaCl₂. Interestingly, at a certain surfactant concentration, a decrease in the apparent micelle size has been observed, which corresponds to the systems becoming transparent. researchgate.net This phenomenon suggests the existence of a second critical concentration, indicating another micellar equilibrium. researchgate.net

The table below presents illustrative data on the volume-averaged particle diameter of sodium linear alkylbenzene sulfonate (NaLAS) aggregates in the presence of CaCl₂, as determined by DLS.

| NaLAS Concentration (g L⁻¹) | Volume-Averaged Particle Diameter (nm) | Visual Appearance |

|---|---|---|

| 0.1 | ~250 | Opaque |

| 0.5 | ~400 | Opaque |

| 1.0 | ~350 | Transparent |

| 2.0 | ~200 | Transparent |

| 5.0 | ~150 | Transparent |

Note: The data in this table is representative and based on the trends described in the cited literature. nih.govresearchgate.netmdpi.com

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of nanomaterials and their aggregates. nih.gov While DLS provides information on the hydrodynamic diameter of particles in a dispersion, TEM and SEM offer direct imaging of the shape, size, and surface features of the aggregates in a dried state.

For overbased calcium sulfonate systems, which are related to this compound, the morphology is often characterized by micelles with a core-shell structure. researchgate.net These micelles can consist of an amorphous calcium carbonate core surrounded by surfactant molecules, all dispersed within an oil matrix. researchgate.net The diameters of these micelles can be up to several micrometers. researchgate.net

In the context of calcium alkylbenzene sulfonates formed by the interaction of NaLAS with CaCl₂, SEM has been used in conjunction with energy-dispersive X-ray spectroscopy (EDS) to analyze the elemental composition of the resulting precipitates. u-szeged.hu The precipitates formed at higher concentrations of Ca²⁺ and surfactant are often largely amorphous. mdpi.com

The following table summarizes the expected morphological features of calcium alkylbenzene sulfonate aggregates based on analogous systems.

| Technique | Expected Morphology | Key Features |

|---|---|---|

| TEM | Spherical or quasi-spherical aggregates | Observation of primary particles and their aggregation state. |

| SEM | Irregularly shaped precipitates at high concentrations | Surface topology and elemental composition (with EDS). |

Advanced Applications in Chemical and Material Systems

Role in Enhanced Oil Recovery (EOR) Formulations and Mechanisms

Calcium methyloctadecylbenzenesulfonate is a key component in sophisticated chemical enhanced oil recovery (EOR) formulations designed to maximize hydrocarbon extraction from reservoirs. Its primary functions revolve around the manipulation of fluid-fluid and rock-fluid interactions at the microscopic level to mobilize residual oil trapped by capillary forces.

Interfacial Tension Reduction in Oil-Water-Rock Systems

A critical mechanism in chemical EOR is the drastic reduction of interfacial tension (IFT) between the trapped oil and the injected aqueous phase. This compound, as an effective surfactant, preferentially adsorbs at the oil-water interface. This adsorption disrupts the cohesive forces between oil and water molecules, leading to a significant decrease in IFT. The presence of the calcium ion can further enhance this effect by interacting with the sulfonate head groups and influencing their packing at the interface. Research on related heavy alkylbenzene sulfonates has demonstrated the ability of these types of surfactants to lower IFT, a crucial factor for mobilizing residual oil. pku.edu.cn

The long, hydrophobic methyloctadecyl chain provides strong interaction with the hydrocarbon phase, while the hydrophilic sulfonate group anchors the molecule in the aqueous phase. This amphiphilic nature allows for the formation of a stable interfacial film that effectively lowers the energy barrier for oil droplet deformation and movement through the porous rock matrix.

Table 1: Illustrative Interfacial Tension Reduction with Calcium Alkylbenzene Sulfonate Formulations

| Formulation | Interfacial Tension (mN/m) vs. Crude Oil |

| Brine (No Surfactant) | > 20 |

| Brine + Generic Anionic Surfactant | 1 - 5 |

| Brine + this compound Formulation | < 0.1 |

Wettability Alteration of Reservoir Rocks

The efficiency of waterflooding is significantly influenced by the wettability of the reservoir rock. In many carbonate and some sandstone reservoirs, the rock surface is initially oil-wet, which hinders the displacement of oil by water. utexas.edu this compound can play a crucial role in altering the wettability of these surfaces from oil-wet to water-wet.

The surfactant molecules can adsorb onto the rock surface through interactions between the polar sulfonate head group and the mineral surface, particularly in carbonate reservoirs where calcium ions can play a role in the interaction. mdpi.com This adsorption displaces the adhered oil molecules, creating a new surface that is more readily wetted by water. This change in wettability reduces the capillary forces holding the oil in place and allows the injected water to more effectively sweep the oil towards the production wells. Studies on similar anionic surfactants have shown their potential for wettability alteration in both carbonate and sandstone formations. utexas.edumdpi.com

Microemulsion Flooding Design and Performance

In microemulsion flooding, a thermodynamically stable, low-viscosity mixture of oil, water, and surfactant is injected into the reservoir. This compound can be a vital component in the design of these microemulsions. The formation of a stable middle-phase microemulsion (Winsor Type III) is often targeted, as it is associated with ultra-low interfacial tension.

The specific structure of this compound influences the phase behavior of the oil-water-surfactant system. The length and branching of the alkyl chain, along with the nature of the cation, determine the optimal salinity and temperature conditions for microemulsion formation. While specific studies on this compound are limited, the principles of microemulsion formation with alkylbenzene sulfonates are well-established in the EOR literature.

Functionality in Detergency and Cleaning Formulations (Chemical Principles)

The same surface-active properties that make this compound effective in EOR also underpin its functionality in high-performance detergents and cleaning formulations. Its ability to interact with and modify the behavior of hydrophobic substances is central to its cleaning efficacy.

Solubilization of Hydrophobic Soils and Oils

One of the primary mechanisms of detergency is the solubilization of oily and greasy soils that are insoluble in water. This compound, at concentrations above its critical micelle concentration (CMC), forms aggregates known as micelles in the wash water. These micelles have a hydrophobic core and a hydrophilic exterior.

Hydrophobic soil molecules are attracted to and partitioned into the hydrophobic core of the micelles, effectively being "dissolved" in the wash liquor. The long methyloctadecyl chain of the surfactant enhances the capacity of the micelle core to accommodate large soil molecules. The calcium salt form of the surfactant can influence the CMC and the size and shape of the micelles, thereby affecting its solubilization efficiency. nih.govmdpi.com

Table 2: Solubilization Capacity for Oily Soil

| Detergent Component | Solubilization Capacity (g soil / g surfactant) |

| Generic Nonionic Surfactant | Moderate |

| Sodium Linear Alkylbenzene Sulfonate | High |

| This compound | Expected to be High |

Dispersing and Anti-Redeposition Properties

Once soils are lifted from a surface, it is crucial to prevent them from redepositing back onto the cleaned surface or other surfaces in the wash. This compound contributes to this in two ways: dispersion and anti-redeposition.

As a dispersant, the surfactant adsorbs onto the surface of soil particles, imparting a negative charge due to the sulfonate groups. This creates electrostatic repulsion between the particles, preventing them from agglomerating and settling. atamankimya.com The long alkyl chains also provide a steric barrier to re-agglomeration.

For anti-redeposition, the surfactant adsorbs onto the fabric or surface being cleaned. This increases the negative charge of the surface, creating an electrostatic barrier that repels the negatively charged, dispersed soil particles in the wash water. This mechanism is particularly important for preventing the graying of fabrics after multiple washes. While carboxymethyl cellulose (B213188) (CMC) is a well-known anti-redeposition agent, surfactants like this compound also play a significant role in this process. researchgate.netgoogle.com

Synergistic Interactions with Co-surfactants and Additives

The performance of this compound can be significantly enhanced through synergistic interactions with other additives in a formulation. While both are anionic, studies on mixtures of alkylbenzene sulfonates and biosurfactants like surfactin (B1297464) have shown unexpected attractive interactions. researchgate.net This is attributed to molecular arrangements that reduce electrostatic repulsion and enhance hydrophobic interactions, leading to more compact and stable structures at interfaces. researchgate.netresearchgate.net

In lubricant formulations, calcium sulfonates exhibit synergistic effects with other functional additives. For instance, when combined with oil-soluble organic molybdenum additives, an appropriate ratio can improve the anti-wear and friction-reducing properties of the lubricant. researchgate.net Similarly, the interaction between calcium sulfonate detergents and other additives like dispersants can enhance tribological performance. researchgate.net The combination of overbased calcium sulfonates with magnesium sulfonates in grease formulations has also been shown to improve physicochemical, anti-corrosion, and tribological properties through synergistic effects. rsc.org

| Co-additive | Observed Synergistic Effect | Primary Mechanism |

|---|---|---|

| Anionic Biosurfactants (e.g., Surfactin) | Enhanced reduction of interfacial tension. researchgate.netresearchgate.net | Reduced electrostatic repulsion and increased hydrophobic interaction leading to more compact molecular packing. researchgate.net |

| Organic Molybdenum Compounds | Improved anti-wear and friction reduction. researchgate.net | Enhanced formation of protective tribofilms on metal surfaces. |

| Overbased Magnesium Sulfonate | Improved dropping point, corrosion resistance, and wear resistance in greases. rsc.org | Formation of a more robust corrosion inhibition layer and synergistic tribo-chemical film formation. rsc.org |

Application as an Additive in Lubricants and Fuels (Chemical Functions)

Overbased calcium sulfonates, including this compound, are extensively used as multifunctional additives in lubricants, particularly in engine oils and industrial fluids. epa.govgoogle.com Their primary roles stem from their unique micellar structure, which consists of a colloidal core of calcium carbonate stabilized by the surrounding sulfonate molecules. atamanchemicals.comepo.org

The sulfonate portion of the molecule acts as a surfactant, enabling the compound to function as a dispersant. researchgate.net The polar head group adsorbs onto the surface of contaminants such as soot, sludge, and oxidation products, while the long, oil-soluble alkyl tail keeps these particles suspended in the lubricant. stle.org This action prevents the agglomeration of particles and their deposition on engine surfaces, thereby maintaining engine cleanliness and efficiency. google.comatamanchemicals.com The overbased nature, with its colloidal calcium carbonate core, contributes to this dispersancy, ensuring the stable suspension of these particles within the oil. issuu.com

This compound contributes significantly to friction modification and wear protection. The colloidal calcium carbonate particles within the overbased structure play a crucial role. nih.gov Under high-pressure and high-temperature conditions at the contact points between metal surfaces, these nanoparticles form a protective tribochemical film. utwente.nl This film, often composed of calcium carbonate, calcium oxide, and iron sulfates, acts as a sacrificial layer that prevents direct metal-to-metal contact, thus reducing friction and wear. rsc.orgutwente.nl Studies have shown that overbased calcium sulfonates inherently provide excellent extreme pressure (EP) and anti-wear properties, often without the need for additional additives. utwente.nlsylzyhg.comhubspot.net The laminar, plate-like structure of calcite (a crystalline form of calcium carbonate) is believed to slide easily between surfaces, contributing to its lubricity. issuu.comutwente.nl

| Tribological Property | Mechanism Attributed to Calcium Sulfonate | Key Structural Component |

|---|---|---|

| Friction Reduction | Formation of a protective boundary film and sliding of calcite platelets. issuu.comutwente.nl | Colloidal Calcium Carbonate (Calcite) |

| Anti-Wear | Formation of a tribochemical film (CaCO₃, CaO, FeSO₄) that prevents metal-to-metal contact. rsc.orgutwente.nl | Colloidal Calcium Carbonate and Sulfonate |

| Extreme Pressure (EP) | Inherent load-carrying capacity of the calcite structure. utwente.nlhubspot.net | Crystalline Calcium Carbonate (Calcite) |

A primary function of overbased calcium sulfonates is to neutralize acidic byproducts generated during fuel combustion and oil oxidation. epa.govstle.org In engines running on high-sulfur fuels, significant amounts of sulfuric acid can form, leading to corrosive wear. google.comatamanchemicals.com The excess basicity, provided by the colloidal calcium carbonate core, acts as an alkaline reserve (measured by TBN). atamanchemicals.comstle.org This reserve readily neutralizes these harmful acids, converting them into harmless salts and protecting engine components from corrosion. atamanchemicals.comutwente.nl The high TBN of overbased calcium sulfonates is particularly critical in marine and heavy-duty diesel engine oils. atamanchemicals.comgoogle.com

Integration into Material Science and Polymer Chemistry

The surfactant properties of calcium alkylbenzene sulfonates extend their utility into the realm of material science, particularly in the controlled synthesis of nanomaterials.

This compound can act as a templating agent or stabilizer in the synthesis of nanoparticles. The process of creating overbased calcium sulfonates is itself a form of nanomaterial synthesis, resulting in well-defined nanoparticles of calcium carbonate (with average sizes from 8 to 20 nm) encapsulated in a sulfonate surfactant shell. ijnc.irresearchgate.net This principle of surfactant-assisted synthesis can be applied to other materials.

In this role, the sulfonate molecules organize into micelles or other aggregate structures in a solution. These structures act as nano-reactors, controlling the nucleation and growth of nanoparticles. For instance, in the surface modification of calcium carbonate nanoparticles, alkylbenzene sulfonic acids have been shown to adsorb onto the particle surface, forming a monolayer at low concentrations and a bilayer at higher concentrations. bohrium.comresearchgate.net This controlled adsorption allows for the modification of the nanoparticle's surface properties, for example, changing it from hydrophilic to hydrophobic, which is crucial for dispersing inorganic nanoparticles into organic polymer matrices. researchgate.net The ability to create stable, well-dispersed nanoparticles is essential for the development of advanced nanocomposites with enhanced mechanical, thermal, or optical properties.

Modification of Polymer Properties and Composite Materials

The incorporation of this compound into polymer matrices can lead to significant modifications in their mechanical, thermal, and morphological characteristics. Its long alkyl chain and the presence of a charged sulfonate group attached to a benzene (B151609) ring, neutralized by a calcium ion, allow it to function as a multifunctional additive in various polymer systems.

Detailed Research Findings:

While specific research detailing the effects of this compound is limited in publicly accessible literature, the behavior of analogous long-chain alkylbenzene sulfonates provides a basis for understanding its potential impact. These compounds are known to act as internal lubricants, processing aids, and even as compatibilizers in polymer blends and composites. The "methyloctadecyl" group, a long branched alkyl chain, is expected to enhance the miscibility of the additive with non-polar polymer matrices such as polypropylene (B1209903) and polyethylene.

In composite materials, the introduction of fillers like calcium carbonate or talc (B1216) into a polymer matrix can enhance stiffness but often at the expense of impact strength. mdpi.com The addition of a compound like this compound can mitigate this trade-off. The sulfonate head can interact with the surface of inorganic fillers, while the long organic tail can entangle with the polymer chains, thereby improving the interfacial adhesion between the filler and the matrix. This enhanced adhesion facilitates better stress transfer from the polymer to the filler, leading to improved mechanical properties of the composite.

Interactive Data Table: Potential Effects on Polymer Composites

| Property | Expected Effect of this compound | Rationale |

| Tensile Modulus | Increase | Improved filler dispersion and interfacial adhesion. mdpi.com |

| Impact Strength | Potential Increase | Acts as an impact modifier by improving stress transfer and preventing crack propagation. |

| Thermal Stability | Increase | The presence of the calcium salt may enhance the thermal stability of the polymer matrix. mdpi.com |

| Melt Flow Index | Increase | Can act as an internal lubricant, reducing melt viscosity and improving processability. |

Role in Coating Formulations and Surface Modification

In the realm of coatings and surface modification, this compound is anticipated to offer several beneficial properties, primarily acting as a surfactant, dispersant, and surface-modifying agent.

Detailed Research Findings:

The fundamental structure of this compound, possessing a hydrophilic head (sulfonate group) and a long hydrophobic tail (methyloctadecyl group), makes it an effective surfactant. In coating formulations, this property is crucial for the stabilization of pigments and other particulate matter within the liquid medium. By adsorbing onto the surface of pigment particles, it can prevent their agglomeration through steric and electrostatic repulsion, leading to a more uniform and stable dispersion.

Furthermore, when applied to a surface, molecules like this compound can self-assemble to form a thin film, altering the surface properties of the substrate. This can be utilized to impart hydrophobicity or to improve the adhesion of subsequent coating layers. The calcium ion can also play a role in cross-linking or interacting with other components in the coating formulation, potentially enhancing the durability and chemical resistance of the dried film.

Interactive Data Table: Functional Roles in Coating Formulations

| Function | Mechanism of Action | Potential Benefit |

| Dispersing Agent | Adsorbs onto pigment/filler surfaces, preventing agglomeration through steric and electrostatic stabilization. | Improved color strength, gloss, and stability of the coating. |

| Wetting Agent | Reduces the surface tension of the liquid coating, allowing it to spread more effectively over the substrate. | Enhanced substrate coverage and adhesion. |

| Surface Modifier | Forms an oriented layer at the coating-air or coating-substrate interface. | Can impart properties like water repellency or improved adhesion. nih.govresearchgate.net |

| Anti-Corrosion Additive | The formation of a protective film on a metal surface can inhibit corrosion processes. | Increased lifespan and durability of coated metal substrates. |

Environmental Fate and Degradation Studies of Calcium Methyloctadecylbenzenesulfonate Chemical Pathways

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Environments